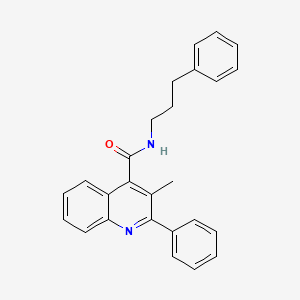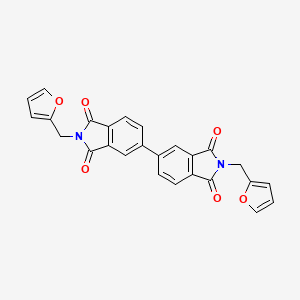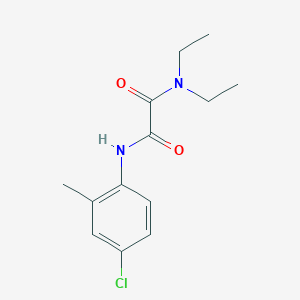
3-methyl-2-phenyl-N-(3-phenylpropyl)quinoline-4-carboxamide
概要
説明
3-methyl-2-phenyl-N-(3-phenylpropyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-phenyl-N-(3-phenylpropyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Doebner Reaction: Aniline, 2-nitrobenzaldehyde, and pyruvic acid are reacted in the presence of a catalytic amount of trifluoroacetic acid in ethanol under reflux conditions for 12 hours.
Amidation: The resulting product undergoes amidation to introduce the carboxamide group.
Reduction: The nitro group is reduced to an amine.
Acylation and Amination: The final steps involve acylation and amination to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-methyl-2-phenyl-N-(3-phenylpropyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学的研究の応用
3-methyl-2-phenyl-N-(3-phenylpropyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 3-methyl-2-phenyl-N-(3-phenylpropyl)quinoline-4-carboxamide involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting cell proliferation.
Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial activity.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, leading to apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-phenyl-quinoline-4-carboxylic acid derivatives: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Quinoline Schiff base derivatives: Known for their antidiabetic and anticancer properties.
Uniqueness
3-methyl-2-phenyl-N-(3-phenylpropyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a promising candidate for further research and development in medicinal chemistry.
特性
IUPAC Name |
3-methyl-2-phenyl-N-(3-phenylpropyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-19-24(26(29)27-18-10-13-20-11-4-2-5-12-20)22-16-8-9-17-23(22)28-25(19)21-14-6-3-7-15-21/h2-9,11-12,14-17H,10,13,18H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJVKOYWWWLLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4744618.png)

![1-[3-(2-tert-butylphenoxy)propyl]piperidine](/img/structure/B4744635.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4744644.png)

![2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B4744657.png)
![1-METHYL-5-[(2-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4744660.png)
![3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B4744665.png)

![N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B4744678.png)
![N-(3-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B4744681.png)
![3-(4-hydroxy-2-methylphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4744689.png)
![2-[(2-ethylphenyl)imino]-3-methyl-5-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B4744699.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-propylhydrazinecarbothioamide](/img/structure/B4744710.png)
